Barasertib mechanism of action
Barasertib mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Barasertib
Executive Summary
Barasertib (AZD1152) is a highly potent and selective, second-generation inhibitor of Aurora B kinase, a key regulator of mitosis. It is administered as a dihydrogen phosphate prodrug (AZD1152) that undergoes rapid conversion in plasma to its active moiety, Barasertib-HQPA (hydroxyquinazoline pyrazol anilide).[1][2][3] The primary mechanism of action of Barasertib-HQPA is the competitive inhibition of the ATP-binding pocket of Aurora B kinase, leading to disruption of critical mitotic events.[3][4] This disruption results in failed cytokinesis, endoreduplication, polyploidy, and subsequent apoptosis in cancer cells.[1][2] Preclinical and clinical studies have demonstrated its activity against a range of hematologic and solid tumors, particularly those with high mitotic rates.[1][4][5]
Core Mechanism of Action: Selective Aurora B Kinase Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of the cell cycle.[6][7] Barasertib-HQPA is a highly selective inhibitor of Aurora B, a component of the Chromosomal Passenger Complex (CPC).[4] The CPC is critical for ensuring proper chromosome alignment and segregation during mitosis.
Barasertib-HQPA exerts its inhibitory effect by competing with ATP for the kinase's binding site.[3][4] This potent and selective inhibition disrupts the downstream phosphorylation of key Aurora B substrates, most notably Histone H3 at Serine 10.[1][7] This inhibition leads to a cascade of cellular events characteristic of Aurora B inhibition, including chromosome misalignment, failure of cytokinesis, and ultimately, cell death.[1]
The selectivity of Barasertib-HQPA for Aurora B over other kinases, particularly Aurora A, is a key feature of its therapeutic profile, minimizing off-target effects associated with pan-Aurora inhibitors.[1][8]
Pharmacodynamics and Cellular Consequences
The inhibition of Aurora B by Barasertib-HQPA triggers a distinct and observable sequence of events within tumor cells:
-
Inhibition of Histone H3 Phosphorylation: A primary and immediate pharmacodynamic marker of Barasertib activity is the suppression of Histone H3 phosphorylation on Serine 10, a crucial step for chromosome condensation and alignment during mitosis.[1][7]
-
Disruption of Mitosis: The failure to properly phosphorylate substrates leads to defects in the mitotic spindle checkpoint, improper chromosome alignment at the metaphase plate, and a failure to complete cytokinesis (the final stage of cell division).[1]
-
Induction of Polyploidy: Cells that fail to undergo cytokinesis exit mitosis and re-enter the G1 phase with a doubled set of chromosomes (endoreduplication). This results in the accumulation of polyploid cells (containing >4N DNA content), a hallmark of Aurora B inhibitor activity.[1][2]
-
Apoptosis: The resulting genomic instability and cellular stress from polyploidy ultimately trigger programmed cell death, or apoptosis, leading to a reduction in tumor cell viability.[1][2][9]
Preclinical studies in xenograft models of human colon, lung, and hematologic tumors have shown that treatment with Barasertib leads to significant tumor growth inhibition.[1][2]
Quantitative Analysis of Inhibitory Potency
The potency and selectivity of Barasertib-HQPA have been quantified in various assays. The data below highlights its high affinity for Aurora B.
Table 1: Kinase Inhibition Constants (Ki)
| Kinase Target | Ki (nM) | Source(s) |
| Aurora B | 0.36 | [1][6][8][10] |
| Aurora A | 1369 | [1][6][8][10] |
| Aurora C | 17.0 | [6] |
Table 2: Half-maximal Inhibitory Concentrations (IC50)
| Assay Type / Cell Line | IC50 (nM) | Source(s) |
| Cell-Free Assay (Aurora B) | 0.37 | [2][4][11] |
| Kinase Assay (Aurora B) | 1.0 | [4] |
| PALL-2 (Philadelphia chromosome–positive ALL) | ~5.0 | [7] |
| MV4-11 (Biphenotypic Leukemia) | ~8.0 | [7] |
| MOLM13 (Acute Monocytic Leukemia) | ~12.0 | [7] |
| Sensitive SCLC Cell Lines | < 50 | [5] |
Key Experimental Methodologies
In Vitro Kinase Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of Barasertib-HQPA on the enzymatic activity of purified Aurora B kinase.
Protocol:
-
Reagents Preparation: Recombinant human Aurora B kinase, a suitable peptide substrate (e.g., a synthetic peptide containing the Histone H3 phosphorylation site), and ATP are prepared in a kinase reaction buffer. Barasertib-HQPA is serially diluted in DMSO to create a range of test concentrations.
-
Reaction Setup: The kinase reaction is initiated by combining the Aurora B enzyme, the peptide substrate, and varying concentrations of Barasertib-HQPA in the wells of a microplate.
-
Initiation and Incubation: The reaction is started by the addition of ATP (often radiolabeled with ³²P or ³³P). The plate is then incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by adding a solution such as phosphoric acid.
-
Quantification: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, the phosphorylated peptides are captured on a filter membrane, and radioactivity is quantified using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption can be used.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each drug concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
Objective: To measure the effect of Barasertib-HQPA on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MOLM13 leukemia cells) are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Barasertib-HQPA (e.g., ranging from 0.1 nM to 10 µM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. For example, a resazurin-based reagent (like CellTiter-Blue®) or an ATP-based luminescence reagent (like CellTiter-Glo®) is added to each well.
-
Data Acquisition: After a short incubation with the reagent, the absorbance or luminescence is read using a plate reader.
-
IC50 Determination: The results are normalized to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting the normalized data against the log of the drug concentration and fitting to a dose-response curve.[7]
Western Blot for Phospho-Histone H3 Analysis
Objective: To detect the pharmacodynamic effect of Barasertib-HQPA by measuring the level of phosphorylated Histone H3 (Ser10), a direct substrate of Aurora B.
Protocol:
-
Cell Treatment: Cancer cells are treated with Barasertib-HQPA at various concentrations (e.g., 10 nM) or a vehicle control for a short duration (e.g., 3-6 hours).[2]
-
Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10). A separate membrane or a stripped and re-probed membrane is incubated with an antibody for total Histone H3 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A chemiluminescent substrate is added, and the resulting signal is captured using a digital imaging system.
-
Analysis: The intensity of the phospho-Histone H3 band is quantified and normalized to the total Histone H3 or loading control band to determine the relative change in phosphorylation upon drug treatment.
Visualizations
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. ashpublications.org [ashpublications.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. AZD-1152-HQPA - LKT Labs [lktlabs.com]
- 10. tribioscience.com [tribioscience.com]
- 11. selleckchem.com [selleckchem.com]
